2-(2-Methyl-thiazol-5-yl)-ethanol

説明

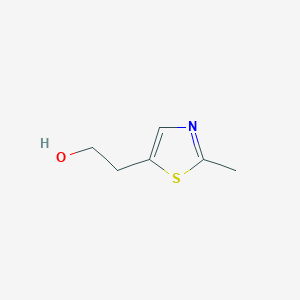

2-(2-Methyl-thiazol-5-yl)-ethanol is a thiazole derivative characterized by a methyl group at position 2 of the thiazole ring and an ethanol moiety at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often explored for their biological and chemical relevance. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive hydroxyl group and electron-rich thiazole core .

特性

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVHUYMYIPOYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59977-20-7 | |

| Record name | 2-(2-methyl-thiazol-5-yl)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol typically involves the reaction of 2-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methylthiazole+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 2-methylthiazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions

2-(2-Methyl-thiazol-5-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Methyl-thiazol-5-yl)acetaldehyde or 2-(2-Methyl-thiazol-5-yl)acetic acid.

Reduction: Formation of 2-(2-Methyl-thiazolidin-5-yl)ethanol.

Substitution: Formation of 2-(2-Methyl-thiazol-5-yl)ethyl halides or amines.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-(2-Methyl-thiazol-5-yl)-ethanol serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to aldehyde/acids | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of thiazolidine derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Hydroxyl group replaced with halides/amines | Thionyl chloride, Phosphorus tribromide |

2. Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant biological activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a potential candidate for pharmaceutical applications .

3. Medicine

- Pharmaceutical Intermediate : Ongoing research focuses on its role as an intermediate in drug development. Its structural characteristics make it suitable for modifications that could lead to novel therapeutic agents targeting various diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, which warrants further investigation into its potential as an antibacterial agent .

Case Study 2: Drug Development

In a recent study involving drug design, researchers synthesized derivatives of this compound to enhance its biological activity. One derivative exhibited improved efficacy in reducing inflammation in animal models, suggesting that modifications to this compound can lead to promising new anti-inflammatory drugs .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its reactivity makes it valuable for creating agrochemicals and other industrial products.

2. Flavoring Agents

Due to its unique odor profile, this compound is also explored as a flavoring agent in food products. Its safety and regulatory status are under review by food safety authorities .

作用機序

The mechanism of action of 2-(2-Methyl-thiazol-5-yl)-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use, but it often involves the modulation of biochemical processes at the molecular level.

類似化合物との比較

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | logP | Water Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₆H₉NOS | 143.20 | 0.8 | 10 | Ethanol (5), Methyl (2) |

| 2-(2-Chloro-4-methylthiazol-5-yl)ethanol | C₆H₈ClNOS | 177.65 | 1.2 | 8 | Chloro (2), Ethanol (5) |

| 2-(2-Fluoro-4-methylthiazol-5-yl)ethanol | C₆H₈FNOS | 161.20 | 0.9 | 12 | Fluoro (2), Ethanol (5) |

| [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | C₁₃H₁₃NO₃S | 263.32 | 1.5 | >50 | Acetic acid (5), Methoxy (4) |

Research Findings and Implications

- Electronic Effects : Halogen substitutions (Cl, F) at position 2 enhance electrophilicity, improving reactivity in Suzuki-Miyaura couplings .

- Solubility and Bioavailability : Acetic acid derivatives exhibit superior water solubility, making them favorable for oral drug formulations .

- Biological Activity : Fluorinated analogs demonstrate enhanced metabolic stability and target binding, critical for CNS-targeting therapeutics .

生物活性

2-(2-Methyl-thiazol-5-yl)-ethanol, a compound characterized by its thiazole moiety, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its cytotoxic effects, potential therapeutic applications, and mechanisms of action, supported by recent research findings.

- Chemical Name : this compound

- CAS Number : 59977-20-7

- Molecular Formula : C₇H₉N₃OS

- Molecular Weight : 171.23 g/mol

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance:

- A2780 and HeLa Cell Lines : The compound exhibited significant cytotoxic activity, with IC₅₀ values reported at 11.6 µM and 22.4 µM respectively for A2780 and HeLa cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| A2780 | 11.6 |

| HeLa | 22.4 |

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. The compound demonstrated a capacity to scavenge free radicals, which is crucial for mitigating oxidative stress-related damage in cells. This activity was assessed using DPPH and EPR spectroscopy methods.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps in reducing oxidative stress, thereby protecting normal cells from damage.

Study on Anticancer Potential

A study conducted by researchers focused on evaluating the anticancer potential of thiazole derivatives, including this compound. The results indicated that the compound could selectively inhibit cancer cell growth while exhibiting low toxicity towards normal cells .

Synthesis and Evaluation

The synthesis of novel thiazole derivatives has been explored to enhance the biological activity of compounds similar to this compound. Modifications in the thiazole ring structure have led to improved efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methyl-thiazol-5-yl)-ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often synthesized by reacting amines with thiourea or by cyclizing α-halo ketones with thioamides. Ethanol is frequently used as a solvent under reflux conditions, and bases like KOH (as in ) facilitate deprotonation. Catalyst-free methods in aqueous ethanol (e.g., ) may improve green chemistry metrics but require longer reaction times. Yield optimization depends on stoichiometric ratios, temperature control (e.g., 70–80°C for reflux), and purification via recrystallization (ethanol/water mixtures are common). Impurities often arise from incomplete cyclization or side reactions with excess reagents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3300 cm⁻¹) and C=N (thiazole ring, ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity. For example, TLC with chloroform:methanol (7:3) was used in a related thiazole synthesis ( ) .

Q. How does the choice of solvent and base affect the synthesis of thiazole-containing compounds?

- Methodological Answer : Polar protic solvents like ethanol enhance solubility of ionic intermediates (e.g., KOH in ), while aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions. Bases such as KOH or triethylamine () influence reaction kinetics by deprotonating thiols or amines. Ethanol’s low boiling point (~78°C) limits reflux efficiency compared to higher-boiling solvents like toluene, but it is preferred for its low toxicity and ease of removal .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of thiazole ethanol derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions between the thiazole moiety and target proteins (e.g., enzymes or receptors). The hydroxyl and thiazole groups in this compound can form hydrogen bonds and π-π stacking, respectively. Studies on similar compounds ( ) revealed binding affinities to kinase domains, suggesting potential antiviral or anticancer applications. Density Functional Theory (DFT) calculations further optimize ligand conformations and predict electronic properties .

Q. What are the challenges in optimizing the solubility and reactivity of thiazole ethanol derivatives for drug delivery?

- Methodological Answer : The thiazole ring’s hydrophobicity often limits aqueous solubility. Structural modifications, such as introducing methoxymethyl groups (as in ), enhance solubility via increased polarity. However, bulky substituents may sterically hinder target binding. Reactivity can be tuned by adjusting electron-withdrawing/donating groups on the thiazole ring. For example, methyl groups (as in the target compound) increase electron density, favoring electrophilic substitutions. In vitro assays (e.g., logP measurements) and pharmacokinetic modeling are essential to balance solubility and bioavailability .

Q. How should researchers analyze conflicting data from synthetic protocols for this compound?

- Methodological Answer : Discrepancies in yield or purity often stem from variations in reaction conditions. For instance, reports a 7-hour reflux with KOH, while shorter times (4 hours in ) may leave unreacted precursors. Side reactions (e.g., oxidation of -SH groups) can occur if inert atmospheres are not used. Researchers should cross-validate results using multiple characterization tools (e.g., HPLC-MS for purity checks) and replicate protocols under controlled conditions. Contradictions in biological activity data may arise from differences in assay models (e.g., cell lines vs. in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。